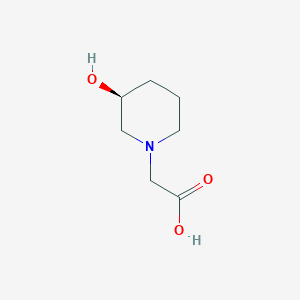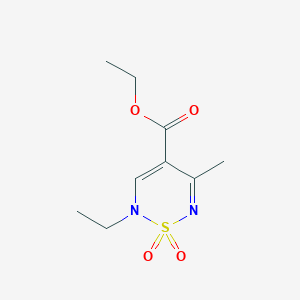
Methyl 2-isocyanato-4-methylbenzoate
概要
説明
Methyl 2-isocyanato-4-methylbenzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid and contains both an isocyanate group and an ester group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-isocyanato-4-methylbenzoate can be synthesized through the reaction of methyl 4-methylbenzoate with phosgene in the presence of a base. The reaction typically involves the following steps:
- Methyl 4-methylbenzoate is dissolved in an organic solvent such as dichloromethane.
- Phosgene is introduced into the solution while maintaining a low temperature.
- A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred for several hours to ensure complete conversion.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and safe handling of phosgene. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: Methyl 2-isocyanato-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can add to compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding derivatives.
Polymerization Reactions: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as dibutyltin dilaurate, can be used to accelerate the reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
科学的研究の応用
Methyl 2-isocyanato-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.
作用機序
The mechanism of action of methyl 2-isocyanato-4-methylbenzoate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical synthesis processes, where the compound acts as an intermediate to introduce functional groups into target molecules.
類似化合物との比較
Methyl 4-isocyanatobenzoate: Similar structure but with the isocyanate group in a different position.
Ethyl 4-isocyanatobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-isocyanatobenzoate: Similar structure but without the methyl group on the benzene ring.
Uniqueness: Methyl 2-isocyanato-4-methylbenzoate is unique due to the presence of both an isocyanate group and a methyl ester group on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
methyl 2-isocyanato-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7-3-4-8(10(13)14-2)9(5-7)11-6-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBMKHKZRJRFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)


![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)
![N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B1393226.png)



![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)
![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)



